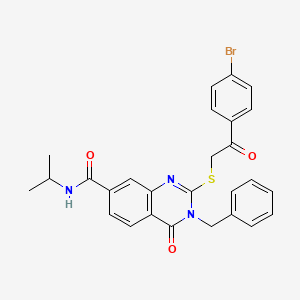

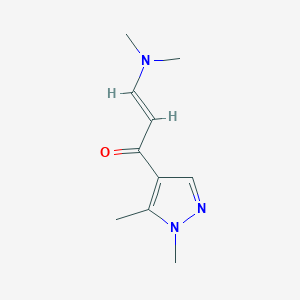

![molecular formula C17H18N2O4 B2519621 乙酸2-[3-(4-甲氧基苯乙烯基)-6-氧代-1(6H)-嘧啶并二嗪基] CAS No. 303146-54-5](/img/structure/B2519621.png)

乙酸2-[3-(4-甲氧基苯乙烯基)-6-氧代-1(6H)-嘧啶并二嗪基]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

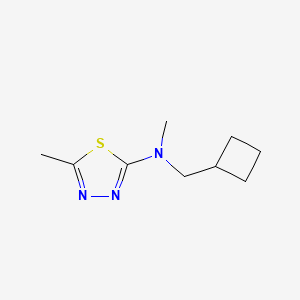

Ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate is a chemical compound derived from pyridazine, which is a heterocyclic organic compound. It is related to various compounds that have been synthesized and studied for their potential applications in different fields, such as corrosion inhibition, anti-juvenile hormone activity, and antitumor activity. The compound is characterized by the presence of a pyridazinone core, a methoxystyryl group, and an ethyl acetate moiety.

Synthesis Analysis

The synthesis of related pyridazinone derivatives involves various organic reactions. For instance, a new pyridazinone derivative was synthesized and characterized by FT-IR, 1H- and 13C-NMR, and ESI-MS, with its (E)-configuration confirmed by single-crystal X-ray diffraction . Another synthesis involved the condensation of ethyl 2-chloroacetate with a hydroxy group of a naphtho[1,2-b]pyran derivative, followed by a reduction process . These methods demonstrate the versatility of synthetic approaches in creating pyridazinone-based compounds.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives has been elucidated using various spectroscopic techniques and theoretical calculations. For example, B3LYP/6-31G* calculations revealed two stable conformers of a synthesized pyridazinone derivative, with the structure of one conformer in agreement with the experimental data obtained from X-ray diffraction . Such analyses are crucial for understanding the stability and reactivity of these compounds.

Chemical Reactions Analysis

Pyridazinone derivatives can participate in various chemical reactions. The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives involved interactions with arylidinemalononitrile derivatives and cyanoacrylate derivatives . These reactions highlight the reactivity of the pyridazinone core and its ability to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. For instance, the corrosion inhibition efficiency of a related compound on mild steel in hydrochloric acid solution was found to increase with concentration, reaching a maximum value of 83.1% at a specific molarity . The compound acted as a mixed inhibitor with a predominance in the cathodic domain, and its adsorption and activation parameters were determined . These properties are significant for practical applications in corrosion prevention.

科学研究应用

合成和结构表征

新型嘧啶并二酮衍生物的合成、晶体结构、光谱研究、NBO、AIM 和 SQMFF 计算本研究详细介绍了新型嘧啶并二酮衍生物 (E)-乙酸2-(5-(4-甲基苄基)-6-氧代-3-苯乙烯基嘧啶并二嗪-1(6H)-基)的合成和表征,使用了各种光谱技术和理论计算。探讨了该化合物的结构稳定性、振动频率和反应性,并比较了实验和理论光谱数据。使用 Hirshfeld 表面分析和二维指纹图研究了晶体结构内的分子间相互作用 (Kalai 等人,2021 年)。

化学合成技术

1-氨基-3-(取代苯基)-2-氰基-3H-苯并(4,5)噻唑-(3,2-a)吡啶-4-羧酸乙酯衍生物及其部分反应的简便合成本文讨论了通过乙酸2-(苯并[d]噻唑-2-基)与不同芳基亚甲基丙二腈衍生物的相互作用,制备各种 1-氨基-3-(取代苯基)-2-氰基-3H-苯并[4,5]噻唑-[3,2-a]吡啶-4-羧酸乙酯衍生物。本文描述了新合成化合物的反应和结构,并通过元素分析和光谱数据进行了确认 (Mohamed,2014 年)。

三氟甲基化吡喃并[4,3-b]吡喃的简便 MCR 合成及其进一步转化本研究介绍了通过铵乙酸盐促进的一锅三组分反应,合成了乙酸2-羟基-7-甲基-5-氧代-4-芳基-2-(三氟甲基)-3,4-二氢-2H,5H-吡喃并[4,3-b]吡喃-3-羧酸乙酯衍生物。本文讨论了反应的效率、铵乙酸盐和溶剂的影响,以及将所得产物转化为其他重要化合物以合成相关氟化稠合杂环化合物 (Wang 等人,2012 年)。

抗氧化和抗炎特性

核桃仁 (Juglans regia L.) 中的抗氧化酚类化合物本研究使用分馏和纯化工艺从核桃仁中分离和鉴定了重要的抗氧化酚类化合物。本文评估了分离出的化合物的 DPPH 清除活性,并表明这些活性可能受其芳香环中羟基数量的影响 (Zhang 等人,2009 年)。

红海藻 Gracilaria Opuntia 中高度氧化的抗氧化 2H-色满衍生物,具有促炎环氧合酶和脂氧合酶抑制特性本研究探索了一种从红海藻 Gracilaria opuntia 中分离出的高度氧化的抗氧化 2H-色满衍生物。该化合物表现出显着的促炎环氧合酶和 5-脂氧合酶抑制活性,表明其具有抗炎应用的潜力。还将抗氧化活性与合成抗氧化剂进行了比较,发现其明显更强 (Makkar & Chakraborty,2018 年)。

属性

IUPAC Name |

ethyl 2-[3-[(E)-2-(4-methoxyphenyl)ethenyl]-6-oxopyridazin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-3-23-17(21)12-19-16(20)11-8-14(18-19)7-4-13-5-9-15(22-2)10-6-13/h4-11H,3,12H2,1-2H3/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBGZROIRVECGC-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C=CC(=N1)C=CC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN1C(=O)C=CC(=N1)/C=C/C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

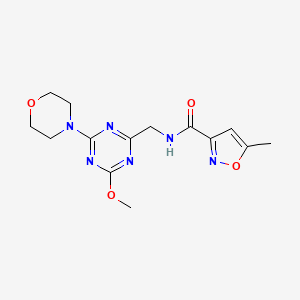

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2519541.png)

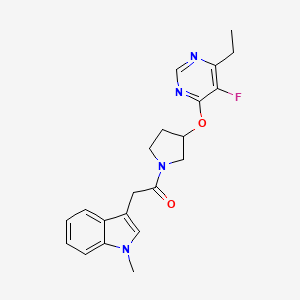

![5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2519553.png)

![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2519561.png)